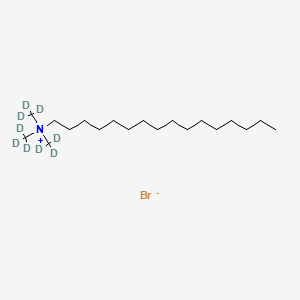

ヘキサデシルトリメチルアンモニウムブロミド-d9

説明

Hexadecyltrimethylammonium Bromide, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . It is used for synthesis and plays a key role in precipitating nucleic acids . It is also used as a shaping material and reducing agent for nanoparticle generation .

Synthesis Analysis

Hexadecyltrimethylammonium Bromide can be used to isolate plant high molecular weight DNA as well as plant DNA for use in polymerase chain reaction (PCR) analysis . It plays a key role in precipitating nucleic acids .Molecular Structure Analysis

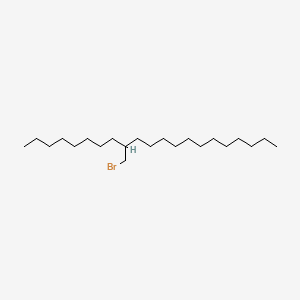

The chemical formula of Hexadecyltrimethylammonium Bromide is C₁₆H₃₃N (CH₃)₃Br . Its molecular weight is 364.45 g/mol .Chemical Reactions Analysis

Hexadecyltrimethylammonium Bromide plays a key role in the emulsification of styrene using hexadecyltrimethylammonium bromide-cetyl alcohol mixtures . It is also used in the spectrophotometric, spectrofluorimetric, and potentiometric analyses of cetyltrimethylammonium bromide (CTAB) cationic detergent .Physical And Chemical Properties Analysis

Hexadecyltrimethylammonium Bromide has a melting point of 248-251 °C . It is soluble in water at 36.4 g/L at 20 °C . It has a pH value of 5.0-7 at 25 °C, 36.4 g/L .科学的研究の応用

ナノ粒子合成

ヘキサデシルトリメチルアンモニウムブロミド(CTAB): は、ナノ粒子の合成における界面活性剤としてよく使用されます。 合成プロセス中にテンプレートまたは安定化剤として作用するミセルを形成することにより、粒子サイズと形状を制御するのに役立ちます .

分光学的特性評価

CTABは、合成された化合物を特性評価するための分光技術で使用されます。 これは、正確な分光分析に不可欠な、特定の材料の溶媒中での溶解性を向上させるのに役立ちます .

吸着性能

CTABで処理された改質モンモリロナイトは、マイコトキシンに関する吸着性能について研究されてきました。 このアプリケーションは、有害物質の除去に関連するため、環境科学と食品安全において重要です .

液晶配向

CTABは、液晶分子のホメオトロピック配向を誘起する能力について評価されてきました。 これは、液晶の配向を正確に制御することが必要なディスプレイ技術の分野で特に関連しています .

作用機序

Target of Action

Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .

Mode of Action

CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .

Biochemical Pathways

The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .

Pharmacokinetics

As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.

Result of Action

The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .

Action Environment

The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .

Safety and Hazards

Hexadecyltrimethylammonium Bromide is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers analyzed for this response include those found in the search results . These papers cover various aspects of Hexadecyltrimethylammonium Bromide, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential future directions.

特性

IUPAC Name |

hexadecyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

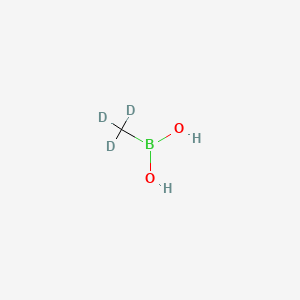

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)

![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)